4-tert-Butylbenzylisocyanide

Description

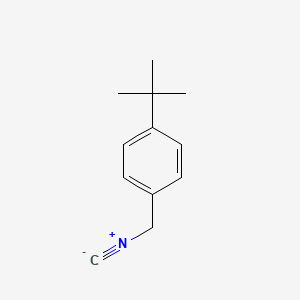

4-tert-Butylbenzylisocyanide is an organic compound with the molecular formula C12H15N. It is a derivative of benzylisocyanide, where the benzyl group is substituted with a tert-butyl group at the para position. This compound is known for its unique reactivity due to the presence of the isocyanide functional group, which exhibits both nucleophilic and electrophilic characteristics.

Properties

IUPAC Name |

1-tert-butyl-4-(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFDOAFEQMVWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373790 | |

| Record name | 4-tert-Butylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-99-1 | |

| Record name | 4-tert-Butylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzylisocyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzyl bromide with trimethylsilyl cyanide in the presence of silver perchlorate in dichloromethane at room temperature. The reaction typically proceeds in two stages:

Stage 1: Reaction of 4-tert-butylbenzyl bromide with trimethylsilyl cyanide in the presence of silver perchlorate in dichloromethane at 20°C for 1 hour.

Stage 2: Treatment with sodium hydrogencarbonate in dichloromethane for 10 minutes.

Industrial Production Methods

Industrial production of 4-tert-Butylbenzylisocyanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with electrophiles due to the nucleophilic nature of the isocyanide group.

Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Electrophilic Addition: Reagents such as acids and electrophiles like alkyl halides are used.

Cycloaddition: Reagents include dienes and other unsaturated compounds.

Major Products

Substitution Reactions: Products include substituted benzylisocyanides.

Addition Reactions: Products include adducts with electrophiles.

Cycloaddition Reactions: Products include various heterocyclic compounds.

Scientific Research Applications

4-tert-Butylbenzylisocyanide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl isocyanide

- Cyclohexyl isocyanide

- Phenyl isocyanide

- Benzyl isocyanide

Uniqueness

4-tert-Butylbenzylisocyanide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the isocyanide group. This makes it distinct from other isocyanides, such as phenyl isocyanide and benzyl isocyanide, which do not have such bulky substituents .

Biological Activity

4-tert-Butylbenzylisocyanide (TBBI) is an isocyanide compound with various biological activities that have been the subject of scientific research. This article reviews the biological activity of TBBI, focusing on its effects on different biological systems, mechanisms of action, and potential applications in medicine and agriculture.

4-tert-Butylbenzylisocyanide has the following chemical characteristics:

- Chemical Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- Structure : Contains a tert-butyl group attached to a benzyl isocyanide.

Biological Activity Overview

Research indicates that TBBI exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

TBBI has demonstrated efficacy against various microbial strains. A study found that certain isocyanides, including TBBI, inhibited the growth of both Gram-positive and Gram-negative bacteria. The bacteriostatic activity was assessed using standard disk diffusion methods, revealing significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Anti-inflammatory Effects

In vitro studies have shown that TBBI can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines upon stimulation with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

The biological activity of TBBI can be attributed to its ability to interact with various biomolecules:

- Protein Binding : TBBI has a high affinity for binding proteins, which may alter their function and lead to downstream effects in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : TBBI can influence ROS levels in cells, which plays a crucial role in cellular signaling and inflammation.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of TBBI:

- Antimicrobial Efficacy : A research project evaluated TBBI's effectiveness against biofilms formed by Pseudomonas aeruginosa, showing that it could disrupt biofilm integrity and enhance antibiotic susceptibility.

- Cancer Research : Preliminary studies suggest that TBBI may induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to elucidate its potential as a chemotherapeutic agent.

- Agricultural Applications : TBBI has been investigated for its use as a biopesticide due to its toxicity towards certain pests while being less harmful to beneficial insects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.